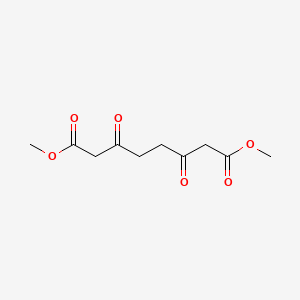
4-Ethoxybutan-1-amine
Descripción general
Descripción
4-Ethoxybutan-1-amine is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . It belongs to the class of amines and is characterized by the presence of an ethoxy group attached to a butan-1-amine backbone . This compound is used in various fields of research and industry due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethoxybutan-1-amine can be synthesized through the nucleophilic substitution of haloalkanes with ammonia or amines . One common method involves the reaction of 4-chlorobutan-1-amine with ethanol in the presence of a base, such as sodium hydroxide, to form this compound . The reaction conditions typically include heating the mixture to reflux and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield . The reaction mixture is continuously fed into the reactor, and the product is collected and purified using distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxybutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like bromoethane or chloroethane are used in the presence of a base.
Major Products Formed
Oxidation: Forms oxo compounds such as 4-ethoxybutanal.
Reduction: Forms primary amines such as butan-1-amine.
Substitution: Forms substituted amines such as 4-ethoxybutan-2-amine.
Aplicaciones Científicas De Investigación
4-Ethoxybutan-1-amine is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-ethoxybutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites . The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutan-1-amine: Similar in structure but contains a hydroxy group instead of an ethoxy group.
4-Methoxybutan-1-amine: Contains a methoxy group instead of an ethoxy group.
Butan-1-amine: Lacks the ethoxy group and is a simpler amine.
Uniqueness
4-Ethoxybutan-1-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs . This makes it valuable in specific synthetic applications and research studies .
Propiedades
IUPAC Name |
4-ethoxybutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-8-6-4-3-5-7/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELFUQKNPLION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3273069.png)






![N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide;hydrochloride](/img/structure/B3273142.png)






